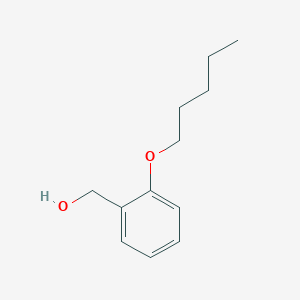

(2-(Pentyloxy)phenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2-(Pentyloxy)phenyl)methanol is an organic compound characterized by the presence of a phenyl ring substituted with a pentyloxy group and a methanol group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2-(Pentyloxy)phenyl)methanol typically involves the reaction of 2-hydroxybenzaldehyde with pentyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution to form the pentyloxy derivative, which is then reduced using a reducing agent like sodium borohydride to yield this compound .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid and sulfuric acid for nitration reactions.

Major Products Formed:

Oxidation: Formation of aldehydes and carboxylic acids.

Reduction: Formation of various alcohol derivatives.

Substitution: Introduction of nitro groups and other electrophilic substituents.

Wissenschaftliche Forschungsanwendungen

(2-(Pentyloxy)phenyl)methanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (2-(Pentyloxy)phenyl)methanol involves its interaction with various molecular targets. The pentyloxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. The phenyl ring allows for π-π interactions with aromatic amino acids in proteins, potentially affecting enzyme activity and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

(2-Methoxyphenyl)methanol: Similar structure but with a methoxy group instead of a pentyloxy group.

(2-Ethoxyphenyl)methanol: Contains an ethoxy group instead of a pentyloxy group.

(2-Propoxyphenyl)methanol: Features a propoxy group in place of the pentyloxy group.

Comparison: (2-(Pentyloxy)phenyl)methanol is unique due to the longer alkyl chain of the pentyloxy group, which can influence its physical properties such as solubility and melting point. This longer chain can also affect the compound’s interactions with biological membranes and proteins, potentially leading to different biological activities compared to its shorter-chain analogs .

Biologische Aktivität

(2-(Pentyloxy)phenyl)methanol, a compound with a unique structural configuration, has garnered attention in various fields of biological research due to its potential therapeutic properties and interactions with biomolecules. This article delves into the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data.

Chemical Structure and Properties

The compound this compound features a pentyloxy group attached to a phenyl ring, which enhances its lipophilicity. This property facilitates interactions with lipid membranes and proteins, allowing for π-π interactions with aromatic amino acids in proteins. Such interactions can influence enzyme activity and various signaling pathways, making it a candidate for further biological exploration.

The mechanism of action of this compound involves:

- Lipophilicity : The pentyloxy group increases the compound's ability to penetrate lipid membranes.

- Protein Interactions : The phenyl ring's ability to engage in π-π stacking with aromatic residues may affect protein function and signaling pathways.

- Enzyme Modulation : Potential modulation of enzyme activities through direct interaction or competitive inhibition.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation, but they may involve disruption of bacterial cell membranes or interference with metabolic processes.

Antioxidant Activity

Research has shown that this compound possesses antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity was evaluated using standard assays such as DPPH and ABTS radical scavenging tests.

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory effects. It appears to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This could have significant implications for treating inflammatory diseases such as arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several case studies have highlighted the biological activity of this compound:

-

Antimicrobial Efficacy :

- A study assessed the compound's efficacy against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 50 µg/mL.

-

Antioxidant Activity :

- In a comparative analysis with known antioxidants, this compound demonstrated a DPPH scavenging activity of 78%, comparable to that of ascorbic acid.

-

Anti-inflammatory Potential :

- In vivo studies using murine models indicated that administration of this compound resulted in a 40% reduction in inflammation markers compared to control groups.

Data Table: Summary of Biological Activities

| Activity Type | Assay Method | Result | Reference |

|---|---|---|---|

| Antimicrobial | Disk diffusion | Inhibition against S. aureus (50 µg/mL) | |

| Antioxidant | DPPH Scavenging | 78% activity | |

| Anti-inflammatory | Murine model | 40% reduction in markers |

Eigenschaften

IUPAC Name |

(2-pentoxyphenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O2/c1-2-3-6-9-14-12-8-5-4-7-11(12)10-13/h4-5,7-8,13H,2-3,6,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSMXDDZJCPGXFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=CC=C1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.